molecular formula C11H7F3N2S B1391125 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214339-09-9

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1391125
CAS No.: 1214339-09-9
M. Wt: 256.25 g/mol
InChI Key: LKDXSCJMIJFELE-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound featuring a pyridine backbone substituted with a pyridin-3-yl group at position 5, a trifluoromethyl group at position 6, and a thiol (-SH) group at position 2. Its molecular formula is C₁₁H₇F₃N₂S, with an InChIKey of OHBKPEJGJVBILN-UHFFFAOYSA-N .

Properties

IUPAC Name

5-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(3-4-9(17)16-10)7-2-1-5-15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDXSCJMIJFELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(NC(=S)C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common method involves the reaction of 3-bromopyridine with trifluoromethylthiolate under specific conditions to introduce the trifluoromethyl group. This is followed by further functionalization to introduce the thiol group at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyridine ring or the trifluoromethyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent at Position 5 Substituent at Position 6 Functional Group at Position 2 Key Properties Reference
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol Pyridin-3-yl Trifluoromethyl Thiol (-SH) High nucleophilicity, moderate lipophilicity
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol Pyridin-4-yl Trifluoromethyl Thiol (-SH) Altered electronic profile, potential for varied H-bonding
5-(Trifluoromethyl)pyridine-2-thiol (PY-7714) Trifluoromethyl - Thiol (-SH) Reduced steric bulk, higher solubility
6-(Trifluoromethyl)pyridine-2-thiol (QB-6395) - Trifluoromethyl Thiol (-SH) Simpler structure, lower specificity
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol Pyridin-3-yl Trifluoromethyl Hydroxyl (-OH) Weaker H-bonding, lower metabolic stability
3-(2,4,5-Trichlorophenyl)-6-(trifluoromethyl)pyridine-2-thiol - Trifluoromethyl Thiol (-SH) High lipophilicity, potential toxicity

Research Implications

  • Medicinal Chemistry : The pyridin-3-yl and trifluoromethyl combination in the target compound offers a balance of aromatic interactions and metabolic resistance, making it a candidate for kinase inhibitors or antimicrobial agents.
  • Material Science : Thiol-containing pyridines are explored in metal-organic frameworks (MOFs) due to their chelating properties, though substituent positions dictate coordination modes .

Biological Activity

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antibacterial and antichlamydial activities.

  • Molecular Formula : C11_{11}H7_7F3_3N2_2S
  • Molecular Weight : 256.25 g/mol
  • CAS Number : 1214339-09-9

The trifluoromethyl group in this compound enhances its lipophilicity and electron-withdrawing properties, which can significantly influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiol reagents under controlled conditions. Specific methodologies can vary, but they often include the use of fluorinated reagents to ensure the incorporation of the trifluoromethyl group.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent antibacterial properties. For instance, derivatives containing nitrogen heterocycles have been shown to be effective against various bacterial strains:

CompoundMIC (μg/mL)Bacterial Strain
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Staphylococcus aureus, Escherichia coli
This compoundTBDTBD

While specific MIC values for this compound are not yet published, its structural similarities with known antibacterial agents suggest potential efficacy.

Antichlamydial Activity

The presence of the trifluoromethyl group has been linked to enhanced antichlamydial activity in related compounds. For example, studies indicate that:

  • Compounds lacking this substituent were inactive.
  • The inclusion of the trifluoromethyl group led to significant increases in activity against Chlamydia species.

A comparative analysis showed that:

CompoundActivityRemarks
Trifluoromethyl derivativeActiveStrong antichlamydial activity observed
Chlorine substituted analogueModerateReduced activity compared to trifluoromethyl variant

This highlights the importance of electron-withdrawing groups in enhancing biological activity.

Case Studies

  • Study on Antibacterial Properties : A recent investigation into pyrrole derivatives indicated that compounds with similar structural motifs demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those seen in this compound could yield potent antibacterial agents .
  • Antichlamydial Activity Assessment : In a study assessing the antichlamydial properties of various compounds, it was found that those with trifluoromethyl groups exhibited significantly higher activity compared to their non-fluorinated counterparts . This suggests that further exploration into the derivatives of this compound could lead to novel treatments for chlamydial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol

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